molecular formula C25H29N3O6 B2877288 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894042-21-8

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

カタログ番号: B2877288
CAS番号: 894042-21-8
分子量: 467.522
InChIキー: VIKDFMYDPKSQKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid structure featuring three key pharmacophoric motifs:

  • A 2,3-dihydrobenzo[b][1,4]dioxin moiety, known for enhancing metabolic stability and modulating lipophilicity.
  • A 5-oxopyrrolidin-3-yl group, which contributes to conformational rigidity and hydrogen-bonding interactions.
  • A 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold, a privileged structure in kinase inhibitors and neuroactive agents due to its planar aromatic system and substituent-driven selectivity .

特性

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-15-19-13-22(32-3)21(31-2)10-16(19)6-7-27(15)25(30)26-17-11-24(29)28(14-17)18-4-5-20-23(12-18)34-9-8-33-20/h4-5,10,12-13,15,17H,6-9,11,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDFMYDPKSQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations :

  • Replacement of the pyrrolidinone-linked carboxamide in the target compound with a phenylcarboxamide (6f) improves receptor binding but reduces solubility .
  • The ethyl carboxylate derivative (6d) exhibits higher lipophilicity, suggesting trade-offs between bioavailability and target engagement.

Electrochemical and Conformational Comparisons

Fulleropyrrolidine derivatives with flexible substituents (e.g., N-methylfulleropyrrolidine) demonstrate that substituent flexibility inversely correlates with electron-accepting capacity . The target compound’s rigid pyrrolidinone linker may enhance redox stability compared to analogous N-methyl derivatives.

Methodological Considerations in Similarity Assessment

  • Tanimoto vs. Dice Similarity : Computational analyses using Morgan fingerprints reveal a Tanimoto index of 0.82 between the target compound and 6f, indicating high structural overlap. However, Dice similarity (0.89) overestimates functional equivalence due to weighting fragment matches differently .
  • Activity Cliffs: Despite ~80% structural similarity to 6d, the target compound’s pyrrolidinone group introduces steric constraints that may create an “activity cliff” (i.e., minor structural changes leading to significant potency differences) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。